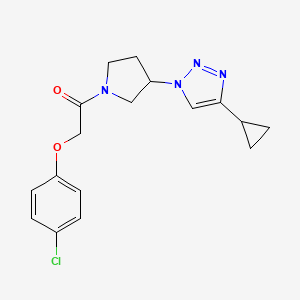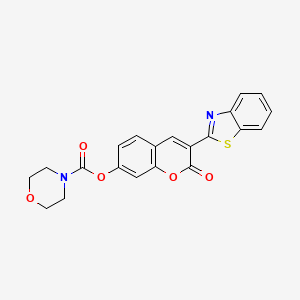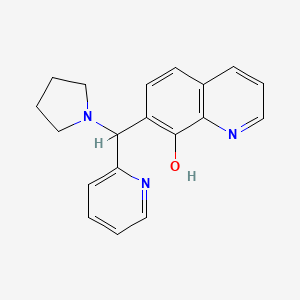![molecular formula C16H18FN3O3S2 B2541332 N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide CAS No. 478260-24-1](/img/structure/B2541332.png)
N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide” is a chemical compound with a specific structure . It is related to "3-Fluoro-4-(methylsulfonyl)phenylboronic Acid" .
Molecular Structure Analysis
The molecular structure of a related compound, “3-Fluoro-4-(methylsulfonyl)phenylboronic Acid”, has been described . It has the molecular formula C7H8BFO4S and a molecular weight of 218.01 .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “3-Fluoro-4-(methylsulfonyl)phenylboronic Acid”, have been described . It is a solid at room temperature .Scientific Research Applications
Boronic Acid Derivatives in Organic Synthesis
Boronic acid pinacol ester compounds serve as crucial intermediates in organic synthesis. They find applications in carbon-carbon coupling and carbon heterocoupling reactions . Due to their unique structure, these compounds exhibit good biological activity and pharmacological effects. In cancer treatment, they are used in boron neutron capture therapy and feedback control drug transport polymers. Notably, arylboronic acids are stable, easily accessible, and widely employed nucleophiles in Suzuki reactions.
Fluorine-Containing Compounds in Medicine
Fluorine-containing compounds play a significant role in medicine. Among the top 200 globally sold drugs, 29 are fluorine-containing, FDA-approved medications . The strong electronegativity of fluorine enhances its affinity to carbon, resulting in high biological activity, stability, and drug resistance. Researchers continue to explore novel fluorinated drugs for therapeutic purposes.
Amide Local Anesthetics and Cancer Treatment
Amide local anesthetics have widespread clinical use, particularly in cancer surgery. In vivo studies and clinical data suggest that these anesthetics may benefit cancer treatment and hold promise for future applications . Their potential lies in managing pain during surgical procedures and improving patient outcomes.
Crystallographic and Conformational Analyses
Understanding the molecular structure of compounds is essential for their applications. In the case of N-{3-fluoro-4-[4-(methylsulfonyl)piperazino]phenyl}-2-thiophenecarboxamide, conformational analysis plays a key role. Techniques such as FTIR, NMR (1H and 13C), and MS verify the structure, while X-ray diffraction provides crystallographic insights. Density functional theory (DFT) calculations further elucidate molecular properties and conformation .
Synthesis of Novel Benzoxazole Derivatives
A straightforward synthetic route exists for N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. These compounds are obtained from piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products exhibit yields of 55–92% and hold potential for diverse applications .
Linezolid Synthesis
Linezolid, an antibiotic used to treat infections, can be prepared via a novel method. The compound (S)-N-{3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-5-oxazolidinyl}methyl acetamide serves as an intermediate in this process. Linezolid is obtained through only four steps, demonstrating its practical applicability .
Safety and Hazards
properties
IUPAC Name |
N-[3-fluoro-4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S2/c1-25(22,23)20-8-6-19(7-9-20)14-5-4-12(11-13(14)17)18-16(21)15-3-2-10-24-15/h2-5,10-11H,6-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJHLRHKBIDIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2541253.png)


![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2541258.png)

![7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2541260.png)

![(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2541265.png)

![2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2541267.png)
![2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541268.png)
![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)
![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)